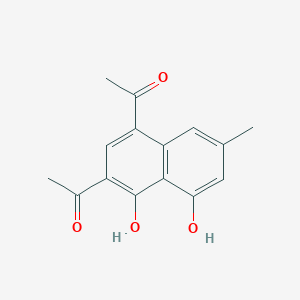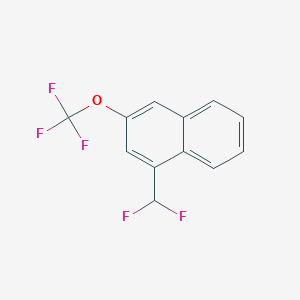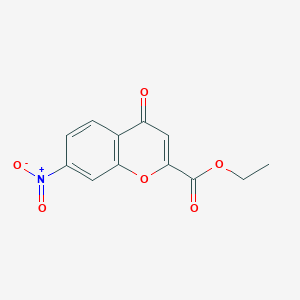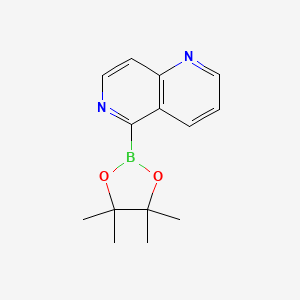
3-Amino-4-dipropylaminocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-dipropylaminocoumarin is a derivative of coumarin, a compound known for its diverse pharmacological activities and remarkable photochemical properties Coumarins are a class of organic compounds that contain the unique 2H-chromen-2-one motif and are widely distributed in nature, especially in plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dipropylaminocoumarin typically involves multi-step reactions. One common method includes the hydrogenation of a precursor compound, such as 3-bromo-4-tosyloxycoumarin, using palladium-catalyzed Buchwald-Hartwig amination reactions . The reaction conditions often involve the use of methanol as a solvent and a palladium catalyst supported on barium sulfate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-dipropylaminocoumarin undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Amino-4-dipropylaminocoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photochemical properties
Mecanismo De Acción
The mechanism of action of 3-Amino-4-dipropylaminocoumarin involves its interaction with specific molecular targets and pathways. The amino and dipropylamino groups enhance its binding affinity to various biological targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminocoumarin: Lacks the dipropylamino group, resulting in different chemical reactivity and biological activity.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its properties and applications.
3-Amino-4-sulfanylcoumarin:
Uniqueness
3-Amino-4-dipropylaminocoumarin is unique due to the presence of both amino and dipropylamino groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
69405-47-6 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-amino-4-(dipropylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |
Clave InChI |
VZAGOVHXIBZTLF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)



